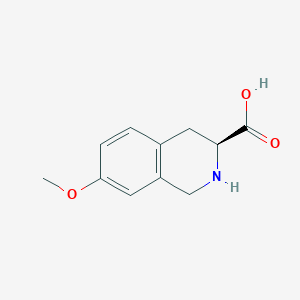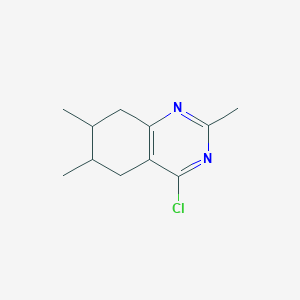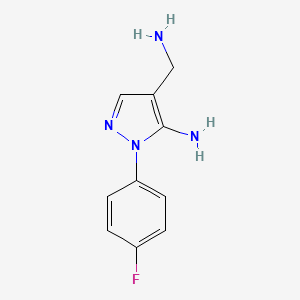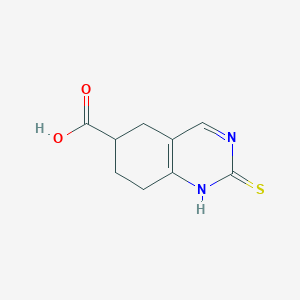
5-Nitroindoline-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitroindoline-2-carboxylic acid: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-Nitroindoline-2-carboxylic acid typically involves a multi-step synthesis process. One common method includes the condensation reaction between p-nitrophenylhydrazine hydrochloride and ethyl pyruvate to obtain hydrazone. This is followed by a cyclizing reaction on Fischer’s indole in a benzene solvent with polyphosphoric acid as a catalyst to obtain 5-nitroindole-2-ethyl carboxylate. The final steps involve alkaline hydrolysis and acidification with hydrochloric acid to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and purity. The process involves the same key steps: condensation, cyclization, hydrolysis, and acidification, but with adjustments in reaction conditions and scaling up of the quantities of reagents used .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Nitroindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted indoline-2-carboxylic acids.
Applications De Recherche Scientifique
Chemistry: 5-Nitroindoline-2-carboxylic acid is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its derivatives are explored for their potential as catalysts and ligands in various chemical reactions .
Biology and Medicine: The compound and its derivatives have shown promise in biological applications, including as antiviral, anticancer, and antimicrobial agents. They are being studied for their potential to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its role as an intermediate in the synthesis of various biologically active compounds makes it valuable in pharmaceutical manufacturing .
Mécanisme D'action
The mechanism of action of 5-Nitroindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as HIV-1 integrase by chelating with metal ions at the active site, thereby preventing the integration of viral DNA into the host genome . The compound’s nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
- 5-Nitroindole-2-carboxylic acid
- 6-Nitroindoline-2-carboxylic acid
- Indoline-2-carboxylic acid
Comparison: 5-Nitroindoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the nitro group at the 5-position in this compound makes it more reactive in certain chemical reactions, such as reductions and substitutions .
Propriétés
Numéro CAS |
428861-44-3 |
|---|---|
Formule moléculaire |
C9H8N2O4 |
Poids moléculaire |
208.17 g/mol |
Nom IUPAC |
5-nitro-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H8N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-3,8,10H,4H2,(H,12,13) |
Clé InChI |
LRHKNVILAWKWCG-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)
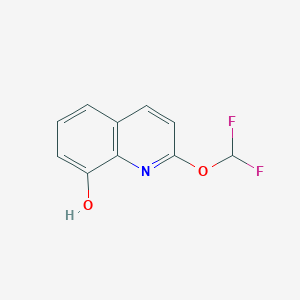
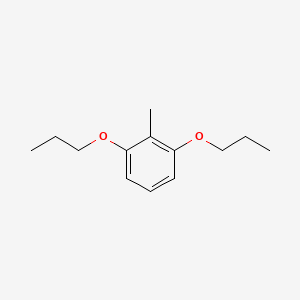


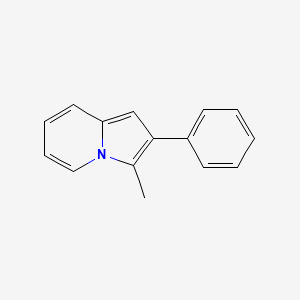
![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)
